molecular formula C20H23N5O B6060043 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine

カタログ番号 B6060043
分子量: 349.4 g/mol
InChIキー: HEKMDVITNGFLPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDP or benzotriazole-derived piperidine and is known for its ability to inhibit certain enzymes in the human body.

科学的研究の応用

1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has shown promising results in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been shown to inhibit certain enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. Inhibition of these enzymes has potential therapeutic applications in the treatment of pain, inflammation, and anxiety disorders.

作用機序

The mechanism of action of 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the covalent modification of the target enzyme's active site. This modification leads to the inhibition of the enzyme's activity, resulting in an accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These endocannabinoids then bind to cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of FAAH and MAGL enzymes. This inhibition leads to an increase in endocannabinoid levels, which in turn can lead to various physiological effects such as pain relief, anti-inflammatory effects, and mood regulation. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

One of the main advantages of using 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine in lab experiments is its specificity towards FAAH and MAGL enzymes. This specificity allows for more targeted inhibition of these enzymes, leading to fewer off-target effects. However, one limitation of using this compound is its relatively low potency compared to other enzyme inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which can lead to potential toxicity concerns.

将来の方向性

There are several potential future directions for research involving 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine. One area of interest is in the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Additionally, further research is needed to fully understand the physiological effects of endocannabinoid modulation and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the long-term effects and potential toxicity concerns associated with the use of this compound.

合成法

The synthesis of 1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the reaction of 1H-1,2,3-benzotriazole-5-carboxylic acid with 3,4-dimethylphenylpiperidine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using chromatography techniques to obtain the final compound.

特性

IUPAC Name

2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-13-5-7-16(10-14(13)2)21-17-4-3-9-25(12-17)20(26)15-6-8-18-19(11-15)23-24-22-18/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMDVITNGFLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=NNN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。